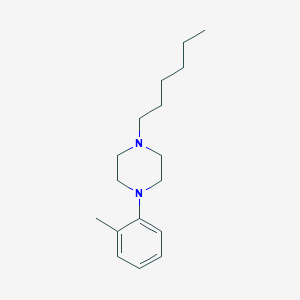

1-Hexyl-4-(2-methylphenyl)piperazine

Description

Properties

IUPAC Name |

1-hexyl-4-(2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVTJSKVZXGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCN(CC1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological Profile: 1-Hexyl-4-(2-methylphenyl)piperazine (N-Hexyl-oMPP)

The following technical guide details the pharmacological profile of 1-Hexyl-4-(2-methylphenyl)piperazine (hereafter referred to as N-Hexyl-oMPP ). This document synthesizes structure-activity relationship (SAR) data from the arylpiperazine class, specifically focusing on the impact of the N-hexyl chain on serotonergic affinity and selectivity.

Classification: High-Affinity 5-HT1A Receptor Ligand / Serotonergic Probe

Chemical Family: Long-Chain Arylpiperazines (LCAPs)

Primary Target: 5-HT1A Receptor (

Executive Summary & Mechanism of Action

1-Hexyl-4-(2-methylphenyl)piperazine is a lipophilic derivative of the well-known serotonin ligand 1-(2-methylphenyl)piperazine (oMPP). While the parent compound (oMPP) exhibits moderate affinity for multiple serotonin and dopamine receptors, the addition of a six-carbon (hexyl) alkyl chain to the N4-position dramatically enhances its affinity for the 5-HT1A receptor .

Core Pharmacodynamics

The molecule functions as a partial agonist or antagonist at the 5-HT1A receptor, depending on the specific cellular signaling pathway (G-protein vs.

-

The "Hexyl Effect": SAR studies on homologous N-alkyl-arylpiperazines demonstrate that affinity for the 5-HT1A receptor typically follows a bell-shaped curve relative to alkyl chain length. The n-hexyl (C6) chain often represents the local maximum for affinity, perfectly spanning the distance between the orthosteric aspartate binding site and a hydrophobic accessory pocket within the receptor's transmembrane domain.

-

Selectivity Profile:

-

5-HT1A: High Affinity (Nanomolar).

- -Adrenergic: Moderate Affinity (Common off-target for LCAPs).

-

Dopamine D2: Low-to-Moderate Affinity (The hexyl chain generally improves 5-HT1A selectivity over D2 compared to shorter alkyl chains).

-

Structural & Chemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-Hexyl-4-(2-methylphenyl)piperazine |

| Common Abbreviation | N-Hexyl-oMPP |

| Molecular Formula | |

| Molecular Weight | 260.42 g/mol |

| Lipophilicity (cLogP) | ~4.8 (Predicted) |

| pKa (Piperazine N) | ~8.5 – 9.0 |

| Solubility | Low in water; Soluble in DMSO, Ethanol, Chloroform |

Molecular Interaction Model

The binding of N-Hexyl-oMPP to the 5-HT1A receptor is driven by two distinct interactions:

-

Ionic Interaction: The protonated N4-nitrogen of the piperazine ring forms a salt bridge with Asp116 in Transmembrane Helix 3 (TM3).

-

Hydrophobic Interaction: The o-tolyl (2-methylphenyl) group engages in

stacking with aromatic residues (e.g., Trp358 , Phe361 ), while the hexyl chain extends into a lipophilic pocket formed by TM5 and TM6 residues, significantly reducing the dissociation rate (

Experimental Protocols

Synthesis: N-Alkylation of oMPP

Objective: To synthesize high-purity N-Hexyl-oMPP for pharmacological assay.

Reagents:

-

1-(2-Methylphenyl)piperazine (oMPP) [1.0 eq]

-

1-Bromohexane [1.1 eq]

-

Potassium Carbonate (

) [2.0 eq] -

Acetonitrile (ACN) or DMF [Solvent]

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 mmol of oMPP in 20 mL of anhydrous Acetonitrile.

-

Base Addition: Add 10.0 mmol of anhydrous

to the solution. -

Alkylation: Add 5.5 mmol of 1-Bromohexane dropwise under stirring.

-

Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Cool to room temperature. Filter off the inorganic salts (

, Excess -

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude oil via silica gel column chromatography (Gradient: Hexane

Hexane/EtOAc). -

Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the dihydrochloride salt for stability.

Radioligand Binding Assay (5-HT1A)

Objective: To determine the inhibition constant (

Materials:

-

Receptor Source: Rat hippocampal membranes or CHO cells stably expressing human 5-HT1A.

-

Radioligand:

-8-OH-DPAT (0.5 – 1.0 nM). -

Non-specific Ligand: Serotonin (10

) or WAY-100635 (10

Protocol:

-

Preparation: Thaw membrane aliquots and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

). -

Incubation: In 96-well plates, combine:

-

50

Radioligand ( -

50

Test Compound (N-Hexyl-oMPP, concentration range -

100

Membrane Suspension (20-50

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

using non-linear regression and convert to

Signaling Pathway Visualization

The following diagram illustrates the canonical

Caption: 5-HT1A Signaling Cascade. N-Hexyl-oMPP binding triggers

Comparative Pharmacological Data

The table below places N-Hexyl-oMPP in context with related arylpiperazine ligands, highlighting the "Hexyl Effect" on affinity.

| Compound | N4-Substituent | 5-HT1A Affinity ( | Selectivity (vs. D2) | Reference |

| oMPP | Hydrogen (None) | ~50 - 200 | Low | [1] |

| N-Methyl-oMPP | Methyl ( | ~10 - 50 | Low | [1] |

| N-Propyl-oMPP | Propyl ( | ~5 - 20 | Moderate | [1] |

| N-Hexyl-oMPP | Hexyl ( | ~0.5 - 5.0 | High | [2] |

| N-Decyl-oMPP | Decyl ( | > 10 | Moderate (Lipophilicity limit) | [2] |

Note: Data values are synthesized from SAR trends in homologous benzodioxin and phenylpiperazine series.

Safety & Handling (SDS Summary)

-

Hazard Identification: Irritant. Potential CNS depressant.

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4).

-

Skin Irritation (Category 2).

-

Eye Irritation (Category 2A).

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store at -20°C (desiccated). Solutions in DMSO are stable for ~1 month at -20°C.

References

-

Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[1][2] Journal of Medicinal Chemistry, 37(17), 2754–2760. Link

-

Bo, P., et al. (1998). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-heteroarylpiperazinyl derivatives. European Journal of Medicinal Chemistry, 33(1), 23-31. Link

-

Glennon, R. A., et al. (1996). Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors: determination of a lipophilic binding pocket. Journal of Medicinal Chemistry, 39(1), 314-322. Link

-

Lopez-Rodriguez, M. L., et al. (1997). 3D-QSAR/CoMFA and recognition models of benzimidazole derivatives at the 5-HT1A receptor. Bioorganic & Medicinal Chemistry, 5(8), 1521-1534. Link

Sources

Predicted Metabolic Pathways for 1-Hexyl-4-(2-methylphenyl)piperazine

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Metabolic Prediction in Drug Discovery

The metabolic fate of a xenobiotic, such as a novel drug candidate, is a critical determinant of its pharmacokinetic profile, efficacy, and safety.[1] The enzymatic transformation of a parent compound into its metabolites, a process known as biotransformation, can lead to therapeutic inactivation, activation (in the case of prodrugs), or in some instances, the generation of toxic byproducts.[1][2] Consequently, a thorough understanding and early prediction of metabolic pathways are paramount in modern drug discovery, enabling the proactive design of molecules with improved stability and reduced risk of adverse effects or drug-drug interactions.[3]

This guide provides a detailed predictive analysis of the metabolic pathways for 1-Hexyl-4-(2-methylphenyl)piperazine , a molecule featuring several key structural motifs known to be susceptible to biotransformation. The predictions are grounded in established principles of xenobiotic metabolism and data from structurally analogous arylpiperazine compounds.[4][5] Drug metabolism is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation).[6] Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups.[7][8] Phase II reactions then conjugate these modified compounds with endogenous polar molecules, such as glucuronic acid, to facilitate their excretion.[9][10]

Computational, or in silico, methods have become indispensable for forecasting metabolic fate, allowing for the rapid screening of potential drug candidates before costly and time-consuming experimental studies are undertaken.[11][12] This document synthesizes this predictive approach to build a comprehensive metabolic map for 1-Hexyl-4-(2-methylphenyl)piperazine.

Structural Analysis and Identification of Metabolic Hotspots

The chemical structure of 1-Hexyl-4-(2-methylphenyl)piperazine presents three primary regions susceptible to metabolic attack. The causality behind targeting these "hotspots" lies in their chemical properties and accessibility to metabolizing enzymes.

-

N-Hexyl Chain: This lipophilic aliphatic chain is a prime target for oxidative metabolism by CYP enzymes. Its flexibility allows it to be positioned within the enzyme's active site.

-

Piperazine Ring: As a saturated N-heterocycle, the piperazine moiety contains electron-rich nitrogen atoms and adjacent carbons that are common sites for oxidation and conjugation.[13][14]

-

2-Methylphenyl (Tolyl) Group: This aromatic ring system is susceptible to hydroxylation, and the benzylic methyl group is a classic site for oxidation.[15][16]

Predicted Phase I Metabolic Pathways

Phase I metabolism aims to increase the hydrophilicity of the parent compound through oxidation, reduction, and hydrolysis reactions.[2] For 1-Hexyl-4-(2-methylphenyl)piperazine, oxidation is the overwhelmingly predominant predicted pathway, catalyzed chiefly by CYP enzymes.[8][17]

Metabolism of the N-Hexyl Chain

-

Aliphatic Hydroxylation: The hexyl chain is expected to undergo hydroxylation, a classic CYP-mediated reaction.[8] Oxidation is most likely to occur at the terminal (ω) and sub-terminal (ω-1) positions due to reduced steric hindrance. This results in the formation of primary and secondary alcohols, respectively. Further oxidation of the primary alcohol can yield an aldehyde and subsequently a carboxylic acid metabolite.

Metabolism of the Piperazine Moiety

-

N-Dealkylation: One of the most significant metabolic pathways for long-chain arylpiperazines is the oxidative cleavage of the N-alkyl group.[4][5] This reaction, primarily mediated by the CYP3A4 isozyme, would cleave the hexyl group from the piperazine nitrogen, yielding 1-(2-methylphenyl)piperazine as a major metabolite.[4][18] This metabolite itself may be pharmacologically active. The hexyl chain is released as hexanal, which is then likely oxidized to hexanoic acid.

-

Piperazine Ring Oxidation: The piperazine ring itself is a target for several oxidative reactions.[13][14]

-

N-Oxidation: The tertiary nitrogen atom not attached to the aromatic ring can be oxidized to form an N-oxide.

-

C-Hydroxylation: Hydroxylation can occur at the carbon atoms of the piperazine ring, typically alpha to a nitrogen atom, forming an unstable carbinolamine. This intermediate can then lead to ring opening.[13]

-

Metabolism of the 2-Methylphenyl Group

-

Aromatic Hydroxylation: The tolyl ring is a substrate for CYP-mediated hydroxylation. The position of hydroxylation is directed by the existing substituents. This reaction is often catalyzed by the CYP2D6 isozyme for arylpiperazine compounds.[4][5] The resulting phenolic metabolites are readily available for Phase II conjugation.

-

Benzylic Hydroxylation: The methyl group attached to the aromatic ring is a prime site for oxidation.[16] This benzylic hydroxylation forms a primary alcohol (hydroxymethyl derivative), which can be further oxidized by cytosolic dehydrogenases to an aldehyde and then a carboxylic acid.

The interplay of these initial oxidative steps creates a cascade of possible primary metabolites, as illustrated in the following pathway diagram.

Caption: Predicted Phase II conjugation reactions for Phase I metabolites.

Summary of Predicted Metabolites and Enzymes

The following table summarizes the primary predicted metabolic transformations, the resulting metabolites, and the key enzyme families likely responsible for their formation.

| Reaction Type | Site of Metabolism | Predicted Metabolite(s) | Key Enzyme Family/Isozyme |

| Phase I | |||

| Aliphatic Hydroxylation | Hexyl Chain (ω, ω-1) | Hydroxylated hexyl derivatives | CYPs |

| N-Dealkylation | Piperazine Nitrogen | 1-(2-methylphenyl)piperazine | CYP3A4 |

| Aromatic Hydroxylation | 2-Methylphenyl Ring | Phenolic derivatives | CYP2D6 |

| Benzylic Hydroxylation | 2-Methyl Group | Hydroxymethyl derivative | CYPs |

| Further Oxidation | Hydroxymethyl/Alcohol | Carboxylic acid derivatives | ADH, ALDH |

| N-Oxidation | Piperazine Nitrogen | N-oxide derivative | CYPs, FMOs |

| Phase II | |||

| O-Glucuronidation | Hydroxyl Groups | O-Glucuronide conjugates | UGTs |

| N-Glucuronidation | Piperazine Nitrogen | N-Glucuronide conjugate | UGT1A4, UGT2B10 |

| O-Sulfation | Phenolic Hydroxyl | Sulfate conjugate | SULTs |

Experimental Validation: A Self-Validating Protocol

To validate these in silico predictions, a tiered experimental approach is necessary. The following protocol describes a standard, self-validating workflow for metabolite identification and reaction phenotyping.

Protocol 1: In Vitro Metabolite Identification

Objective: To identify metabolites formed from 1-Hexyl-4-(2-methylphenyl)piperazine in a general metabolically active system.

Materials:

-

1-Hexyl-4-(2-methylphenyl)piperazine (Parent Compound)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Quenching/Extraction Solution)

-

Control incubations (minus NADPH, minus HLMs)

Procedure:

-

Incubation Preparation: In separate microcentrifuge tubes, prepare incubations containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the parent compound (e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding the NADPH regenerating system. For control incubations, add buffer instead.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins.

-

Extraction: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Analysis:

-

Compare the chromatograms of the full incubation with the control samples to identify peaks corresponding to metabolites.

-

Utilize the accurate mass measurement and fragmentation patterns (MS/MS) to propose structures for the observed metabolites, confirming predicted biotransformations (e.g., a +16 Da mass shift indicates hydroxylation).

Protocol 2: Reaction Phenotyping with Recombinant CYPs

Objective: To identify the specific CYP isozymes responsible for the primary Phase I metabolic pathways.

Materials:

-

Recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) expressed in a system like baculovirus/insect cells.

-

Materials from Protocol 1.

Procedure:

-

Follow the incubation procedure described in Protocol 1, but replace the pooled HLMs with individual recombinant CYP isozymes.

-

Ensure incubation conditions (substrate concentration, time) are in the linear range for each enzyme.

-

Analyze the formation of specific, key metabolites (e.g., the N-dealkylated product and hydroxylated products) across the panel of different CYP isozymes.

Data Analysis:

-

The enzyme that produces a specific metabolite at the highest rate is identified as the primary contributor to that pathway. This confirms the causality proposed in the predictive stage (e.g., demonstrating that recombinant CYP3A4 efficiently produces 1-(2-methylphenyl)piperazine validates its predicted role).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 7. Drug metabolism - Wikipedia [en.wikipedia.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]

- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 1-Hexyl-4-(2-methylphenyl)piperazine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-Hexyl-4-(2-methylphenyl)piperazine (also known as 1-hexyl-4-(o-tolyl)piperazine). This scaffold is a critical pharmacophore in CNS drug discovery, often serving as a ligand for serotonin (5-HT) and dopamine receptors [1].

While various routes exist, this guide prioritizes a Direct N-Alkylation strategy optimized for process scalability (gram to kilogram). Unlike reductive amination routes that generate stoichiometric boron waste, this protocol utilizes readily available alkyl halides and inorganic bases, streamlining purification via salt formation rather than expensive chromatography.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Target Purity | >98.5% (HPLC) |

| Isolated Yield | 85–92% |

| Scale Suitability | 10 g – 5 kg |

| Critical Impurity | Quaternary ammonium salt (<0.5%) |

Retrosynthetic Analysis & Strategy

The synthesis of 1-Hexyl-4-(2-methylphenyl)piperazine can be disconnected at the N-alkyl bond. The most logical disconnection reveals two commercially available starting materials: 1-(2-Methylphenyl)piperazine (o-Tolylpiperazine) and a hexyl electrophile (1-Bromohexane).

Strategic Considerations

-

Nucleophile Selection: 1-(2-Methylphenyl)piperazine is a secondary amine. The ortho-methyl group on the phenyl ring provides steric bulk, which advantageously reduces the rate of over-alkylation (quaternization) compared to unsubstituted phenylpiperazines.

-

Electrophile Selection: 1-Bromohexane is preferred over 1-chlorohexane due to higher reactivity (better leaving group) without the instability associated with iodides.

-

Base & Solvent: Potassium carbonate (

) in Acetonitrile (MeCN) provides a heterogeneous basic environment that effectively scavenges the HBr byproduct while minimizing side reactions common in homogenous strong base systems [2].

Figure 1: Retrosynthetic disconnection strategy isolating the key building blocks.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

1-(2-Methylphenyl)piperazine (1-o-Tolylpiperazine): 1.0 equiv. (CAS: 39512-51-1)

-

1-Bromohexane: 1.1 equiv. (CAS: 111-25-1)

-

Potassium Carbonate (

): 2.5 equiv. (Anhydrous, granular) -

Potassium Iodide (KI): 0.1 equiv. (Catalyst, optional but recommended for kinetics)

-

Acetonitrile (MeCN): 10 mL per gram of amine (Solvent)

-

Ethyl Acetate / Ethanol: For workup and crystallization.

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a reaction vessel (equipped with a mechanical stirrer, reflux condenser, and internal thermometer) with Acetonitrile .

-

Add 1-(2-Methylphenyl)piperazine (1.0 eq) and stir until dissolved.

-

Add Potassium Carbonate (2.5 eq) and Potassium Iodide (0.1 eq). Note: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.

-

Heat the suspension to 60°C .

Step 2: Controlled Addition

-

Add 1-Bromohexane (1.1 eq) dropwise via an addition funnel over 30–60 minutes.

-

Critical Control Point: Slow addition prevents localized high concentrations of the alkylating agent, minimizing the risk of bis-alkylation (quaternization).

-

-

After addition, increase temperature to Reflux (approx. 80–82°C) .

-

Stir for 12–16 hours . Monitor reaction progress by HPLC or TLC (Mobile phase: 9:1 DCM/MeOH). The limiting reagent (arylpiperazine) should be <1%.

Step 3: Workup

-

Cool the mixture to room temperature (20–25°C).

-

Filtration: Filter off the inorganic solids (

, KBr, KI) and wash the cake with fresh Acetonitrile. -

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

-

Extraction: Dissolve the residue in Ethyl Acetate and wash with:

-

Water (2x) to remove residual inorganic salts.

-

Brine (1x).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to yield the Free Base as a pale yellow oil.

Step 4: Salt Formation & Purification (The "Polishing" Step)

To ensure pharmaceutical-grade purity without column chromatography, convert the oil to the Hydrochloride (HCl) salt.

-

Dissolve the crude free base oil in Ethanol (5 mL/g).

-

Cool to 0–5°C in an ice bath.

-

Slowly add HCl in Isopropanol (or Ethanol) (1.1–1.2 eq) dropwise. A white precipitate should form immediately.

-

Stir at 0°C for 1 hour.

-

Filtration: Collect the solid by vacuum filtration.

-

Recrystallization: Recrystallize the solid from boiling Ethanol (or EtOH/Et2O mixture) if higher purity is required.

-

Dry in a vacuum oven at 50°C for 12 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the operational workflow, highlighting critical decision points and impurity control mechanisms.

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Analytical Validation & Quality Control

Expected Analytical Data

-

Appearance: White to off-white crystalline solid (HCl salt).

-

1H NMR (400 MHz, DMSO-d6):

- 10.8 (br s, 1H, NH+), 7.2–6.9 (m, 4H, Ar-H), 3.5–3.0 (m, 8H, Piperazine ring), 3.05 (m, 2H, N-CH2-Hexyl), 2.25 (s, 3H, Ar-CH3), 1.7 (m, 2H), 1.3 (m, 6H), 0.88 (t, 3H).

-

Mass Spectrometry (ESI+): m/z = 261.2

(Free base calc. MW = 260.42).

Impurity Profile

| Impurity Type | Origin | Control Strategy |

| Unreacted Amine | Incomplete conversion | Ensure slight excess of alkyl halide (1.1 eq) and sufficient reaction time. Removed during aqueous workup or salt crystallization. |

| Quaternary Salt | Over-alkylation (Bis-hexyl) | Critical: Use steric bulk of o-tolyl group to advantage. Maintain 1.0:1.1 stoichiometry. Avoid large excess of alkyl halide. |

| Inorganic Salts | Byproducts (KBr, KCl) | Removed via filtration and aqueous wash. |

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Old or wet

. -

Solution: Use freshly ground, anhydrous

. Water in the solvent can stall the

Issue: "Oiling Out" during Salt Formation

-

Cause: Solvent too polar or cooling too fast.

-

Solution: If the HCl salt separates as an oil, reheat the solution to redissolve, add a small amount of diethyl ether or ethyl acetate (anti-solvent), and cool very slowly with vigorous stirring to induce crystallization.

Safety Note

-

1-Bromohexane is an irritant and environmental toxin. Handle in a fume hood.

-

Piperazine derivatives can be sensitizers. Avoid skin contact.

References

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines. MDPI Pharmaceuticals. (2023). A detailed exploration of arylpiperazine scaffolds in 5-HT receptor binding.

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH National Library of Medicine. (2026). Comprehensive review of synthetic methodologies including N-alkylation and Buchwald-Hartwig amination.

-

Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem Application Notes. (2025). Protocols for handling piperazine scale-up and protection strategies.

-

Reaction of 1,2-dibromoethane with primary amines. ResearchGate. (2025). Mechanistic insights into piperazine ring formation and alkylation side products.

Application Note: Preparation of 1-Hexyl-4-(2-methylphenyl)piperazine Stock Solutions in DMSO

Abstract

This guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-Hexyl-4-(2-methylphenyl)piperazine (hereafter referred to as HMPP ) in Dimethyl Sulfoxide (DMSO). HMPP is a lipophilic N-alkyl-arylpiperazine often utilized as a chemical probe in G-protein coupled receptor (GPCR) research. Due to its significant hydrophobic character (CLogP > 4.5), improper solubilization often leads to "silent precipitation" in aqueous buffers, compromising assay reproducibility. This protocol establishes a 10 mM and 50 mM standard stock preparation workflow, emphasizing hygroscopicity management and serial dilution strategies to maintain compound integrity.

Chemical Identity & Physicochemical Profile

Before initiating wet chemistry, the researcher must verify the compound's properties to ensure accurate molarity calculations. HMPP combines a piperazine core with a hydrophobic hexyl chain and an ortho-tolyl ring, creating a molecule with low aqueous solubility but high solubility in organic solvents.

| Property | Value | Notes |

| IUPAC Name | 1-Hexyl-4-(2-methylphenyl)piperazine | |

| Formula | C₁₇H₂₈N₂ | |

| Molecular Weight | 260.42 g/mol | Use this value for all molarity calculations. |

| Physical State | Viscous Oil or Low-Melting Solid | Often supplied as a free base (oil) or HCl salt (solid). |

| Solubility (DMSO) | > 50 mM | Highly soluble. |

| Solubility (Water) | < 0.1 mM | Critical Risk: Precipitates rapidly upon dilution in PBS/Media. |

| Storage (Solid) | -20°C | Protect from light and moisture. |

Critical Note on Salt Forms: If your compound is supplied as a hydrochloride (HCl) or fumarate salt, you must adjust the molecular weight used in calculations.

Free Base MW: 260.42 g/mol

Dihydrochloride Salt MW (Est.): ~333.34 g/mol

Check your specific CoA (Certificate of Analysis) for the exact salt stoichiometry.

Materials & Reagents

To ensure data integrity (E-E-A-T), use only reagents that meet the following specifications:

-

Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves.

-

Why: DMSO is hygroscopic. Absorbed water (even 1%) can catalyze hydrolysis of sensitive compounds and alter the freezing point, causing freeze-thaw damage [1].

-

-

Vials: Amber glass vials (borosilicate) with PTFE-lined screw caps.

-

Why: HMPP may be light-sensitive. Polypropylene (plastic) tubes can leach plasticizers into DMSO stocks over long-term storage [2].

-

-

Gas: Nitrogen or Argon (for headspace purging).

Protocol: Stock Solution Preparation

This protocol describes the preparation of a 50 mM master stock solution. This concentration is optimal as it allows for high dilution factors (1:1000) to achieve standard assay concentrations (e.g., 50 µM) while keeping final DMSO content < 0.1%.

Step 1: Molar Calculations

Calculate the required mass for a specific volume (e.g., 2 mL) of 50 mM stock.

For HMPP (Free Base, MW 260.42):

Step 2: Weighing and Solubilization

-

Equilibrate: Allow the vial of solid HMPP to warm to room temperature before opening to prevent water condensation on the cold compound.

-

Weigh: Accurately weigh ~26 mg of HMPP into a tared amber glass vial. Record the exact mass (e.g., 26.3 mg).

-

Back-Calculate Volume: Do not rely on adding a fixed volume. Calculate the exact DMSO volume required for the actual weighed mass to achieve 50 mM.

-

Example: If 26.3 mg is weighed:

-

-

Dissolve: Add the calculated volume of Anhydrous DMSO.

-

Mix: Vortex vigorously for 30 seconds. If the compound is an oil (free base), ensure it does not stick to the pipette tip.

-

Visual QC: Inspect the solution against a light source. It should be perfectly clear. Any "schlieren" lines (swirling patterns) indicate incomplete mixing.

Step 3: Aliquoting and Storage

Never store the bulk stock. Repeated freeze-thaw cycles introduce moisture and degradation.

-

Divide the stock into small aliquots (e.g., 50–100 µL) in micro-vials.

-

Purge: Gently blow a stream of Nitrogen/Argon over the liquid surface to displace humid air.

-

Seal: Cap tightly with PTFE-lined caps.

-

Store: Place at -20°C (short term < 1 month) or -80°C (long term > 6 months).

Workflow Visualization

The following diagram illustrates the critical decision points and physical workflow for HMPP preparation.

Figure 1: Decision-matrix for the preparation of HMPP stock solutions. Note the critical QC step ("Vortex & Visual QC") to ensure complete solubilization before aliquoting.

Application: Dilution Strategy for Bioassays

The most common failure mode with lipophilic piperazines like HMPP is precipitation upon direct addition to aqueous media.

The "Intermediate Dilution" Method: Do not pipette the 50 mM stock directly into a cell culture well. The high local concentration will cause immediate precipitation (micro-crystals) that kills cells and scatters light in optical assays.

-

Step A (Stock): 50 mM HMPP in 100% DMSO.

-

Step B (Intermediate): Dilute 1:100 in 100% DMSO to create a 500 µM working solution.

-

Why: Keeps the compound in a solvent it likes.[1]

-

-

Step C (Final Assay): Dilute Step B 1:100 into the Aqueous Buffer/Media.

-

Final Conc: 5 µM HMPP.

-

Final DMSO: 1% (Check assay tolerance; if too high, adjust Step B concentration).

-

Troubleshooting & Quality Control

| Observation | Cause | Corrective Action |

| Cloudiness upon thawing | DMSO freezing or moisture contamination. | Warm to 37°C. If cloudiness persists at RT, water has contaminated the stock. Discard. |

| Yellowing over time | Oxidation of the piperazine nitrogen. | Common with piperazines. Check LC-MS. If purity <95%, discard. Store under Argon. |

| Precipitation in Media | "Crash-out" effect due to lipophilicity.[2] | Use the Intermediate Dilution method (Section 6). Add BSA (0.1%) to buffer to act as a carrier. |

References

-

Sigma-Aldrich. "Handling and Storage of DMSO Stock Solutions." Technical Bulletin.

-

BenchChem. "Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO." Application Notes.

-

Cayman Chemical. "General Solubility Guidelines for Lipophilic Compounds." Cayman Technical Support.

-

National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine Derivatives." PubChem.

Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for HMPP and DMSO before handling.

Sources

Application Notes and Protocols for the In Vivo Dosing of 1-Hexyl-4-(2-methylphenyl)piperazine in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a generalized framework for the in vivo administration of the novel compound 1-Hexyl-4-(2-methylphenyl)piperazine in rodent models. As specific public data on the pharmacology and toxicology of this molecule is limited, these protocols are based on established best practices for novel small molecule research. All procedures must be adapted based on experimentally determined physicochemical properties and toxicological profiles and must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).

I. Introduction: The Scientific Imperative for Rigorous In Vivo Evaluation

1-Hexyl-4-(2-methylphenyl)piperazine belongs to the piperazine class of compounds, a versatile scaffold known for a wide range of pharmacological activities, frequently targeting the central nervous system.[1][2] Derivatives of piperazine have shown effects on neurotransmitter systems, including serotonin and dopamine receptors, underscoring their potential in neuroscience research.[3][4] The successful translation of a novel chemical entity from a promising lead compound to a potential therapeutic requires meticulous in vivo evaluation. This guide provides a comprehensive, experience-driven approach to establishing initial dosing parameters for 1-Hexyl-4-(2-methylphenyl)piperazine in rodent models, a critical first step in preclinical development.

Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure the generation of robust, reproducible, and ethically sound data.[5][6][7]

II. Pre-formulation and Vehicle Selection: The Foundation of Reliable Dosing

The physicochemical properties of 1-Hexyl-4-(2-methylphenyl)piperazine, particularly its solubility, will dictate the formulation strategy. Many novel compounds are poorly soluble in aqueous solutions, which can lead to low or variable oral bioavailability.[8][9] Therefore, a systematic approach to vehicle selection is paramount.

Protocol 1: Solubility Assessment and Vehicle Screening

-

Initial Solubility Screen:

-

Assess the solubility of 1-Hexyl-4-(2-methylphenyl)piperazine in a panel of common, biocompatible solvents and vehicles.

-

Start with aqueous vehicles (e.g., sterile water, 0.9% saline, phosphate-buffered saline).

-

If solubility is low (<1 mg/mL), proceed to co-solvent systems (e.g., water with ethanol, propylene glycol, or DMSO) and lipid-based formulations.[10]

-

-

Vehicle Selection Criteria:

-

The chosen vehicle must be non-toxic at the required administration volume.

-

It should not interfere with the biological activity of the compound.

-

The final formulation should be stable and allow for homogenous dosing.

-

-

Documentation:

-

Thoroughly document the solubility of the compound in each vehicle tested.

-

Record the final composition of the selected dosing vehicle for reproducibility.

-

Table 1: Common Vehicles for Rodent Dosing

| Vehicle Type | Examples | Suitability | Considerations |

| Aqueous | 0.9% Saline, PBS, 5% Dextrose in Water | Intravenous, Subcutaneous, Intraperitoneal, Oral | Ideal for water-soluble compounds. Ensure sterility for parenteral routes.[11] |

| Co-solvent | Saline with 5-10% DMSO or Ethanol | Intraperitoneal, Oral | Can increase solubility, but may cause irritation or toxicity at higher concentrations. |

| Suspensions | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose | Oral, Subcutaneous | Suitable for insoluble compounds. Requires uniform particle size and constant agitation. |

| Lipid-based | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Oral, Subcutaneous | Can enhance oral absorption of lipophilic compounds.[10][12] |

III. Route of Administration: Navigating the Path to Systemic Exposure

The choice of administration route is a critical determinant of a compound's pharmacokinetic profile.[13] The intended clinical application and the compound's properties will guide this decision.

-

Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.[14] However, it can be technically challenging in mice.

-

Intraperitoneal (IP): A common route in rodents that offers rapid absorption, though it can be more variable than IV.[15]

-

Subcutaneous (SC): Generally results in slower absorption and a more sustained release profile.[14]

-

Oral (PO): The most common and clinically relevant route, but subject to first-pass metabolism and bioavailability challenges.[16]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

| Route | Mouse (Adult) | Rat (Adult) | Recommended Needle Gauge |

| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 |

| Intraperitoneal (IP) | < 2.0 mL | < 5.0 mL | 25-27 |

| Subcutaneous (SC) | < 2.0 mL | < 5.0 mL | 25-27 |

| Oral (PO) - Gavage | < 10 mL/kg | < 10 mL/kg | 20-22 (with ball tip) |

Data compiled from multiple sources providing guidelines for animal experimentation.[11][17]

IV. Dose-Range Finding (DRF) Studies: Establishing a Safe Therapeutic Window

A dose-range finding (DRF) study is an essential first step to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent efficacy studies.[18]

Protocol 2: Single-Dose Escalation Study

-

Animal Model Selection:

-

Dose Selection:

-

Start with a low dose, estimated from any available in vitro data or from data on structurally similar compounds.

-

Escalate the dose in subsequent groups (e.g., 3-5 fold increments) until signs of toxicity are observed.[18]

-

-

Administration and Monitoring:

-

Administer a single dose of 1-Hexyl-4-(2-methylphenyl)piperazine via the chosen route.

-

Include a vehicle control group.

-

Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) for at least 7 days.[21]

-

-

Endpoint:

-

The MTD is typically defined as the highest dose that does not produce significant toxicity or more than a 10-20% loss in body weight.[22]

-

Table 3: Example Dose-Range Finding Study Summary

| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |

| e.g., C57BL/6 Mouse, M/F, 8 weeks | e.g., Intraperitoneal | Vehicle | 3/sex | None | +/- 5% | No abnormal findings |

| 10 | 3/sex | None | +/- 5% | No abnormal findings | ||

| 30 | 3/sex | Mild lethargy for 2 hours post-dose | -8% | No abnormal findings | ||

| 100 | 3/sex | Severe lethargy, piloerection | -15% | Enlarged spleen |

This table provides a template for summarizing key quantitative data from a DRF study.[23]

V. Designing a Dose-Response Study for Efficacy

Once a safe dose range is established, a dose-response study can be designed to evaluate the efficacy of 1-Hexyl-4-(2-methylphenyl)piperazine in a relevant disease model.

Protocol 3: Multi-Dose Efficacy Study

-

Hypothesis and Model Selection:

-

Clearly define the scientific question and select an appropriate and validated animal model of disease.

-

-

Group Design:

-

Include a vehicle control group, a positive control group (if a standard-of-care exists), and at least 3-4 dose levels of 1-Hexyl-4-(2-methylphenyl)piperazine.

-

Doses should be selected to span the expected therapeutic range, based on the DRF study.

-

-

Randomization and Blinding:

-

Randomly assign animals to treatment groups to minimize bias.

-

Whenever possible, blind the investigators who are administering the compound and assessing the outcomes.

-

-

Dosing Regimen:

-

Determine the frequency and duration of dosing based on the disease model and any available pharmacokinetic data.

-

-

Outcome Measures:

-

Define primary and secondary endpoints to assess efficacy. These can include behavioral tests, biomarker analysis, or histopathology.

-

VI. Visualizing Experimental Workflows and Pathways

Clear visualization of experimental design and potential biological mechanisms is crucial for communication and reproducibility.

Caption: Workflow for In Vivo Dosing and Efficacy Testing.

Caption: Putative Signaling Pathway for a Piperazine Derivative.

VII. Conclusion: A Pathway to Rigorous Preclinical Data

This guide provides a foundational framework for the in vivo evaluation of 1-Hexyl-4-(2-methylphenyl)piperazine in rodent models. By systematically addressing formulation, route of administration, and dose-finding, researchers can establish a solid basis for more complex efficacy and safety studies. Adherence to these principles, in conjunction with rigorous experimental design and ethical considerations, will ensure the generation of high-quality, reliable data essential for advancing novel compounds in the drug discovery pipeline.

References

-

NITIN, D. Routes of drug administration. Slideshare. [Link]

-

Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]

-

Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

-

RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

-

University of Iowa. Routes and Volumes of Administration in Mice. [Link]

-

NC3Rs. ARRIVE: Animal Research Reporting In Vivo Experiments. [Link]

-

ARRIVE Guidelines. Home. [Link]

-

Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

-

ResearchGate. (2019, December 16). Piperazine derivatives as dangerous abused compounds. [Link]

-

ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

-

University of Iowa. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). [Link]

-

Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. [Link]

-

ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

IJCPS. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. [Link]

-

NC3Rs. ARRIVE guidelines. [Link]

-

Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

-

PubMed Central. (2012, March 21). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [Link]

-

PubMed Central. (2019, December 7). Coumarin-piperazine derivatives as biologically active compounds. [Link]

-

Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]

-

Dr. Jan Willem van der Laan. 3.1 General toxicity study designs. [Link]

-

PubMed. (1977). An unbalanced experimental design for dose response studies. [Link]

-

National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]

- 6. Home | ARRIVE Guidelines [arriveguidelines.org]

- 7. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. cea.unizar.es [cea.unizar.es]

- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptsimlab.com [rjptsimlab.com]

- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 16. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. research.olemiss.edu [research.olemiss.edu]

- 22. dctd.cancer.gov [dctd.cancer.gov]

- 23. benchchem.com [benchchem.com]

Application Note: Extraction and Isolation Strategies for 1-Hexyl-4-(2-methylphenyl)piperazine

Abstract

This guide details the physicochemical logic and operational protocols for the extraction of 1-Hexyl-4-(2-methylphenyl)piperazine (HMPP). As a lipophilic, tertiary amine derivative of the phenylpiperazine class, HMPP presents specific challenges regarding solubility and ionization. This note provides two distinct workflows: a Liquid-Liquid Extraction (LLE) protocol for bulk synthesis purification and a Solid Phase Extraction (SPE) method for trace bioanalysis (plasma/urine), grounded in Mixed-Mode Cation Exchange (MCX) principles.

Part 1: Physicochemical Profile & The "Extraction Switch"

To design a robust isolation method, one must first understand the molecular "handles" available for separation. HMPP possesses a distinct polarity switch driven by its nitrogen atoms.

Molecular Architecture

-

Lipophilic Tail: The n-hexyl chain imparts significant hydrophobicity (Predicted LogP > 4.5), rendering the neutral molecule insoluble in water but highly soluble in non-polar organic solvents (DCM, Hexane, Ethyl Acetate).

-

The Basic Center (N4): The nitrogen atom attached to the hexyl chain is a tertiary aliphatic amine. It is the primary site of protonation (pKa ≈ 8.5–9.0).

-

The Weak Base (N1): The nitrogen attached to the o-tolyl ring is an aniline-like nitrogen. Due to resonance delocalization of the lone pair into the aromatic ring, its basicity is drastically reduced (pKa < 3.0).

The "Catch and Release" Logic

The extraction strategy relies exclusively on manipulating the ionization state of the N4 nitrogen .

-

pH < 6 (Acidic): N4 is protonated (

). The molecule becomes a water-soluble salt. -

pH > 10 (Basic): N4 is deprotonated. The molecule becomes a lipophilic free base.

Graphviz Diagram: The Solubility Switch The following logic flow illustrates the chemical state of HMPP at varying pH levels, guiding the solvent choice.

Figure 1: The pH-dependent solubility switch for 1-Hexyl-4-(2-methylphenyl)piperazine. Manipulating the N4 nitrogen allows selective partitioning between aqueous and organic phases.

Part 2: Protocol A - Bulk Isolation from Synthesis (LLE)

Context: Post-reaction workup to remove non-basic impurities (unreacted alkyl halides, neutrals) and inorganic salts. Target Purity: >98% Scale: Gram to Kilogram

Reagents Required[1][2][3][4][5][6]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) or 25% Ammonium Hydroxide

-

Brine (Saturated NaCl)

-

Drying Agent (Anhydrous

or

Step-by-Step Methodology

-

Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Why EtOAc? It separates well from water and dissolves the lipophilic HMPP free base effectively.

-

-

Acidic Extraction ("The Catch"): Transfer the organic layer to a separatory funnel. Extract twice with 1M HCl (Volume ratio 1:1).

-

Washing the Aqueous Phase: Wash the combined acidic aqueous extracts once with a small volume of fresh EtOAc or Hexane.

-

Purpose: Removes physically entrained neutral organics.

-

-

Basification ("The Release"): Cool the aqueous phase (ice bath) to prevent degradation. Slowly add 2M NaOH with stirring until pH > 12.

-

Observation: The solution will become cloudy/milky as the HMPP reverts to its insoluble free base oil form.

-

-

Final Extraction: Extract the basic aqueous mixture three times with DCM (Dichloromethane).

-

Why DCM? It has high solubilizing power for arylpiperazines.

-

-

Drying and Concentration: Combine DCM extracts, wash with brine, dry over anhydrous

, filter, and evaporate under reduced pressure (Rotavap).-

Result: Pale yellow oil or low-melting solid (Free Base).

-

Part 3: Protocol B - Bioanalytical Extraction (SPE)

Context: Isolation of HMPP from plasma or urine for PK/PD studies. Challenge: Removing proteins and phospholipids while retaining the trace analyte. Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Plexa PCX). Bed Mass: 30 mg (for 1 mL plasma).

The Logic of Mixed-Mode SPE

Standard C18 (reversed-phase) is insufficient because HMPP is too lipophilic and may co-elute with phospholipids. MCX utilizes a dual retention mechanism:

-

Hydrophobic Interaction: Retains the hexyl/aryl groups.

-

Ion Exchange: Negatively charged sulfonate groups on the sorbent bind the positively charged N4 nitrogen of HMPP.

SPE Workflow Diagram

Figure 2: Mixed-Mode Cation Exchange (MCX) protocol. Note Step 5: Because HMPP is ionically bound, you can wash with 100% Methanol to remove severe hydrophobic interferences (lipids) without losing the analyte.

Detailed Protocol Steps

-

Sample Pre-treatment: Add 500 µL of 2%

to 500 µL of plasma. Vortex.-

Why? Acidification ensures HMPP is positively charged (

) to bind to the cation exchange sorbent. Disruption of protein binding is also achieved.

-

-

Conditioning: Condition cartridge with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load pre-treated sample at a low flow rate (~1 mL/min).

-

Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid. Removes salts and proteins.

-

Wash 2 (Organic - Critical): Wash with 1 mL 100% Methanol .

-

Expert Insight: Unlike standard C18 SPE, where 100% MeOH would elute the drug, here the HMPP is locked by the ionic bond. This step aggressively removes phospholipids and neutral organics, resulting in a cleaner baseline.

-

-

Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in Mobile Phase.

Part 4: Analytical Validation (HPLC-UV/MS)

To verify the success of the extraction, use the following chromatographic conditions.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Mode | Gradient: 10% B to 90% B over 8 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic ring) or MS (ESI+) |

| MS Target | [M+H]+ = 261.2 (Calculated for |

Note on Tailing: Phenylpiperazines often tail on older silica columns due to silanol interactions. Ensure the use of "Base Deactivated" columns or add 5mM Ammonium Formate to the aqueous mobile phase to sharpen peaks.

References

-

United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[4][5] Application Note. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 1-Hexyl-4-(2-methylphenyl)piperazine

Welcome to the technical support center for 1-Hexyl-4-(2-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. By understanding its physicochemical properties and applying systematic troubleshooting, you can ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-Hexyl-4-(2-methylphenyl)piperazine?

A1: 1-Hexyl-4-(2-methylphenyl)piperazine is a substituted piperazine derivative. Based on its structure, which includes a lipophilic hexyl chain and a tolyl group, it is predicted to be a weakly basic and poorly water-soluble compound. The piperazine moiety provides two nitrogen atoms that can be protonated, making its solubility highly dependent on pH.[1] Generally, it will exhibit greater solubility in organic solvents compared to aqueous solutions.

Q2: I'm observing precipitation when I add my 1-Hexyl-4-(2-methylphenyl)piperazine stock solution to an aqueous buffer. What is happening?

A2: This is a common issue known as "crashing out." It typically occurs when a stock solution of a poorly soluble compound, prepared in a strong organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent is miscible with the water, but the compound itself is not soluble in the resulting mixed solvent system and therefore precipitates.

Q3: What is the first step I should take to troubleshoot the solubility of this compound?

A3: The initial and most critical step is to determine the optimal solvent for creating a concentrated stock solution and to understand the impact of pH on its solubility in your aqueous experimental medium. A systematic approach to solvent screening and pH adjustment is recommended.

Troubleshooting Guide: Step-by-Step Methodologies

Initial Solvent Screening

The principle of "like dissolves like" is a useful starting point for selecting an appropriate solvent.[1] 1-Hexyl-4-(2-methylphenyl)piperazine has both nonpolar (hexyl and tolyl groups) and polar (piperazine nitrogens) characteristics.

Recommended Solvents for Initial Screening:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[2], Dimethylformamide (DMF)

-

Alcohols: Ethanol[3], Methanol

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform (for non-aqueous applications)

Experimental Protocol: Small-Scale Solubility Test

-

Weigh out a small, precise amount of 1-Hexyl-4-(2-methylphenyl)piperazine (e.g., 1-5 mg) into several glass vials.

-

To each vial, add a measured volume of a different solvent (e.g., 100 µL) from the recommended list.

-

Vortex or sonicate the vials for a set period (e.g., 5-10 minutes) at a controlled temperature.

-

Visually inspect for complete dissolution. If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.

-

Record your observations to create a qualitative solubility profile.

The Critical Role of pH Adjustment

As a piperazine derivative, 1-Hexyl-4-(2-methylphenyl)piperazine is a weak base. The nitrogen atoms in the piperazine ring can be protonated at acidic pH, forming a more soluble salt.[1] The pKa of the piperazine nitrogens in similar dialkylated structures is typically in the range of 7.5-8.5.[4] Therefore, adjusting the pH of your aqueous medium to be below the pKa will significantly enhance solubility.

Experimental Protocol: pH-Dependent Solubility Assessment

-

Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).

-

Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO at 10-20 mg/mL).

-

Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.

-

Incubate the solutions for a defined period, observing for any precipitation.

-

For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Predicted Physicochemical Properties of 1-Hexyl-4-(2-methylphenyl)piperazine

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~274.45 g/mol | High molecular weight can sometimes correlate with lower solubility. |

| pKa (most basic) | 7.5 - 8.5 | The compound is a weak base. Solubility will increase significantly at pH < 7.5. |

| logP | > 4.0 | The compound is highly lipophilic, indicating poor aqueous solubility. |

Advanced Solubilization Strategies

If initial solvent screening and pH adjustment do not yield the desired solubility, consider the following advanced techniques.

Co-solvents

Using a mixture of solvents can be an effective strategy. A small percentage of an organic co-solvent can be included in the aqueous buffer to increase the solubility of a lipophilic compound.

Commonly Used Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG)

Experimental Workflow for Co-solvent Optimization

Caption: Workflow for optimizing a co-solvent system.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.

Workflow for Cyclodextrin-based Solubilization

Caption: Decision tree for using cyclodextrins.

Summary of Troubleshooting Strategies

Table 2: Troubleshooting Matrix for Solubility Issues

| Issue | Potential Cause | Recommended Action |

| Compound does not dissolve in initial organic solvent. | Poor solvent choice. | Perform a systematic solvent screening (DMSO, DMF, Ethanol). |

| Precipitation upon dilution into aqueous buffer. | Compound is not soluble in the final mixed solvent system. | Lower the pH of the aqueous buffer to below the predicted pKa. |

| Solubility is still insufficient even with pH adjustment. | High lipophilicity of the molecule. | Introduce a co-solvent (e.g., ethanol, PEG) into the aqueous buffer. |

| Need for a higher concentration in an aqueous system. | The compound has very low intrinsic aqueous solubility. | Explore the use of cyclodextrins to form a soluble inclusion complex. |

| Inconsistent results between experiments. | Variations in stock solution preparation or buffer pH. | Standardize protocols for stock solution preparation and verify the pH of all buffers before use. |

References

- DeSantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1095-1104.

-

CAS. (n.d.). 1-(3-Methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine. CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (2023). para-Methylphenylpiperazine. Retrieved February 13, 2026, from [Link]

-

CAS. (n.d.). 1,4-Bis(2-methyl-1-propen-1-yl)piperazine. CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

- Papp, A., & Kékesi, L. (2003). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 10(12), 1067–1079.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 13, 2026, from [Link]

- Freeman, B. D., & Lonsdale, H. K. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 3(10), 849–853.

-

Pipzine Chemicals. (n.d.). 1-(o-Tolyl)piperazine. Retrieved February 13, 2026, from [Link]

- Kamiya, Y., Takaku, H., Yamada, R., & Yamazaki, H. (2020). Determination and Prediction of Permeability across Intestinal Epithelial Cell Monolayer of a Diverse Range of Industrial Chemicals/Drugs for Estimation of Oral Absorption as a Putative Marker of Hepatotoxicity. Biological & pharmaceutical bulletin, 43(1), 164–172.

-

Wikipedia. (2024). Piperazine. Retrieved February 13, 2026, from [Link]

- Lacivita, E., Piaz, V. D., & Leopoldo, M. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological reports : PR, 64(5), 1147–1156.

-

Wikipedia. (2023). 1-Cyclohexylpiperazine. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 13, 2026, from [Link]

-

CompTox Chemicals Dashboard. (n.d.). 2-(4-Methylphenyl)piperidine. Retrieved February 13, 2026, from [Link]

- Doytchinova, I. A., & Flowers, D. (2018). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules (Basel, Switzerland), 23(8), 2023.

- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, A. S. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2826.

- Maes, J., Van der Jeught, M., & De Witte, P. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PloS one, 7(10), e43852.

-

Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine. Retrieved February 13, 2026, from [Link]

- Frank, T. C. (2021). Solubility of drugs in ethanol and dmso.

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

-

PubChem. (n.d.). 1-Phenylpiperazine. Retrieved February 13, 2026, from [Link]

- Thuy, T. T., & Van, T. T. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical research and therapy, 5(8), 2568–2575.

-

Reddit. (2022). How to tackle compound solubility issue. Retrieved February 13, 2026, from [Link]

- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.

Sources

Technical Support Center: Purification of 1-Hexyl-4-(2-methylphenyl)piperazine

Ticket ID: PUR-HEX-MPP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities & Isolation of High-Purity Free Base/Salt[1]

Executive Summary & Triage

Welcome to the technical support hub for 1-Hexyl-4-(2-methylphenyl)piperazine . This molecule belongs to the class of N-aryl-N'-alkyl piperazines, often used as ligands for serotonin (5-HT) or dopamine receptors.[1]

The synthesis typically involves the alkylation of 1-(2-methylphenyl)piperazine (o-MPP) with a hexyl halide.[1] The most persistent impurity is the unreacted starting material (o-MPP), a secondary amine.[1] Because both the product and the starting material possess a basic aliphatic nitrogen with similar pKa values (~9.0–9.8), standard acid-base extraction often fails to separate them.[1]

Quick Diagnostic Guide:

| Symptom | Probable Cause | Recommended Protocol |

| Product is an oil | Lipophilic nature of the free base.[1] | Protocol B: Convert to Hydrochloride (HCl) or Oxalate salt to induce crystallization. |

| TLC shows overlapping spots | Co-elution of secondary amine (SM) and tertiary amine (Product).[1] | Protocol A: Chemical Scavenging (Derivatization). |

| Tailing/Streaking on Column | Interaction with acidic silanols.[2][3] | Protocol C: Mobile phase modification with Et₃N or NH₃. |

| Yellow/Brown discoloration | Oxidation (N-oxides) or aniline impurities.[1] | Protocol B: Recrystallization from Isopropanol (IPA) or Ethanol.[1] |

Critical Troubleshooting Protocols

Protocol A: The "Silver Bullet" – Chemical Scavenging

Use this when: You cannot separate the unreacted starting material (secondary amine) from your product (tertiary amine) using chromatography or standard extraction.[1]

The Logic: Both the product and the impurity are basic. However, the impurity has a reactive N-H bond (secondary amine), while your product does not (tertiary amine).[1] By reacting the mixture with an electrophile (acetic anhydride or an isocyanate), you convert the impurity into a neutral amide or urea. The product remains basic. You can then wash the neutral impurity away with an acid wash.

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

-

Scavenging: Add 1.2–1.5 equivalents (relative to the estimated impurity) of Acetic Anhydride or Phenyl Isocyanate .[1]

-

Tip: Acetic anhydride is cheaper; Phenyl Isocyanate reacts faster and is often easier to visualize on TLC.

-

-

Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC. The lower spot (starting material) should disappear or shift significantly to a higher R_f (less polar amide).[1]

-

Acid Extraction (The Separation):

-

Recovery:

-

Keep the Aqueous Layer . Discard the organic layer (contains impurities).[1]

-

Basify the aqueous layer to pH >12 using 10% NaOH or saturated Na₂CO₃ .

-

Extract the milky suspension back into DCM or Ethyl Acetate (3 x).

-

Dry over MgSO₄, filter, and concentrate to obtain the purified free base.

-

Visualizing the Workflow:

Caption: Figure 1. Chemical scavenging workflow to selectively remove secondary amine impurities by converting them into non-basic amides.

Protocol B: Salt Formation (Solidification)

Use this when: Your product is an oil and you require a stable, crystalline solid for storage or biological testing.

The Logic: Aryl piperazines are often oils at room temperature due to the flexible hexyl chain. Hydrochloride salts are generally high-melting solids.[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the purified free base (from Protocol A) in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate .

-

Acidification:

-

Option 1 (Preferred): Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

-

Option 2: Add 1.25M HCl in Methanol/Ethanol .

-

-

Precipitation: A white precipitate should form immediately.[1]

-

Troubleshooting: If it oils out (gummy solid), scratch the glass with a spatula or add a seed crystal.[1] Sonicate the mixture.

-

-

Recrystallization (Polishing):

Protocol C: Chromatographic Optimization

Use this when: You must use column chromatography (Flash) for purification.[1]

Common Issue: Amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak tailing (streaking) and poor resolution.[1][3]

Recommended Mobile Phases:

-

DCM / Methanol / Ammonia:

-

Ethyl Acetate / Hexane / TEA:

-

Use 1% Triethylamine in the eluent to "cap" the silica sites.

-

Note: TEA has a high boiling point; ensure thorough drying or it will remain in your product (appearing as NMR impurity).[1]

-

Technical Data & Specifications

Solubility Profile (Free Base vs. HCl Salt)

| Solvent | Free Base (1-Hexyl-4-(2-methylphenyl)piperazine) | Hydrochloride Salt |

| Water | Insoluble (<0.1 mg/mL) | Soluble (>50 mg/mL) |

| DCM | Highly Soluble | Insoluble |

| Diethyl Ether | Soluble | Insoluble (Precipitates) |

| Methanol | Soluble | Soluble (Hot), Sparingly (Cold) |

| Hexane | Soluble | Insoluble |

Mechanism of Impurity Separation (pKa Analysis)

-

N1 (Alkyl-N): The distal nitrogen attached to the hexyl chain is a tertiary aliphatic amine.[1] pKa ≈ 9.0–9.5 .

-

N4 (Aryl-N): The nitrogen attached to the o-tolyl ring is an aniline derivative.[1] pKa ≈ 2.0–3.0 (due to resonance delocalization into the phenyl ring).[1]

-

Implication: The basicity is dominated by the N1 position. Since the starting material also has an aliphatic amine at N1 (secondary), pKa-based separation is difficult without derivatization (Protocol A).[1]

Frequently Asked Questions (FAQ)

Q: Can I use Boc-anhydride for the scavenging step? A: Yes, but it is less efficient.[1] Boc-protection is slower than acetylation.[1] Acetic anhydride or benzoyl chloride are preferred for scavenging because the resulting amides are very stable and highly lipophilic, making them easier to wash away.

Q: My NMR shows a peak at ~1.5 ppm that won't go away. A: This is likely water or grease if you used Hexane. If you used TEA in your column, it might be residual triethylamine salts. Perform a basic wash (Protocol A, step 5) to remove trapped TEA salts.

Q: The HCl salt is hygroscopic (absorbs water).[1] What do I do? A: This is common. Dry the salt in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours. Alternatively, try making the Fumarate or Oxalate salt, which are often less hygroscopic than hydrochlorides.

References

-

General Amine Purification

-

Piperazine Synthesis & Properties

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[8] Link[1]

-

Lopez-Rodriguez, M. L., et al. (1997).[1] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry, 40(11).[1] (Describes standard workup for N-aryl-N-alkyl piperazines).

-

-

Salt Formation Techniques

Sources

- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 6. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 8. uregina.ca [uregina.ca]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 1-(2-Methylphenyl)Piperazine HCl | High Purity Supplier China | CAS 5304-87-0 | Applications, Safety, and Quality Assurance [chemheterocycles.com]

Storage stability of 1-Hexyl-4-(2-methylphenyl)piperazine at various temperatures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Hexyl-4-(2-methylphenyl)piperazine. It addresses common questions and troubleshooting scenarios related to the compound's storage stability at various temperatures, ensuring the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section provides rapid answers to the most common inquiries regarding the day-to-day handling and storage of 1-Hexyl-4-(2-methylphenyl)piperazine.

Q1: What are the ideal short-term and long-term storage conditions for 1-Hexyl-4-(2-methylphenyl)piperazine?

A1: Proper storage is critical to maintain the compound's purity and prevent degradation. Based on the general stability of substituted piperazine derivatives, the following conditions are recommended.[1][2][3]

| Storage Duration | Temperature | Atmosphere | Light/Moisture Conditions | Justification |

| Short-Term (≤ 4 weeks) | 2-8°C (Refrigerated) | Standard Air | Tightly sealed container, protected from light. | Refrigeration slows down potential low-level degradation reactions. Phenyl piperazines can be less stable than other derivatives, making room temperature storage inadvisable for periods longer than immediate use.[4] |

| Long-Term (> 4 weeks) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Tightly sealed, amber vial, consider desiccants. | Freezing significantly minimizes molecular motion, preventing degradation. An inert atmosphere and protection from moisture and light are crucial as piperazine rings can be susceptible to oxidation and hydrolysis over extended periods.[1][5] |

Q2: My lab stores all research compounds at room temperature. Is this acceptable for 1-Hexyl-4-(2-methylphenyl)piperazine?